molecular formula C20H31NO4S B562179 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester CAS No. 1331889-60-1

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester

Cat. No.: B562179
CAS No.: 1331889-60-1
M. Wt: 381.531
InChI Key: CXNYTEAMBHKWNF-INIZCTEOSA-N
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Description

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester is a complex organic compound that features a combination of benzylsulfanyl and tert-butoxycarbonylmethyl-amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Introduction of the tert-Butoxycarbonylmethyl Group: The benzylsulfanyl intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to introduce the tert-butoxycarbonylmethyl group.

    Formation of the Propionic Acid Derivative: The resulting compound is further reacted with 2-bromo-propionic acid tert-butyl ester under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted benzyl groups.

Scientific Research Applications

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tert-butoxycarbonylmethyl-amino group may also interact with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester
  • 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-butyric acid tert-butyl ester
  • 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid ethyl ester

Uniqueness

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from similar compounds with different ester or amino acid derivatives.

Properties

IUPAC Name

tert-butyl (2R)-3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4S/c1-19(2,3)24-17(22)12-21-16(18(23)25-20(4,5)6)14-26-13-15-10-8-7-9-11-15/h7-11,16,21H,12-14H2,1-6H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNYTEAMBHKWNF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN[C@@H](CSCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652472
Record name tert-Butyl S-benzyl-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331889-60-1
Record name tert-Butyl S-benzyl-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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